molecular formula C24H25N3O5S2 B2669363 N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide CAS No. 681237-39-8

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide

Cat. No.: B2669363
CAS No.: 681237-39-8
M. Wt: 499.6
InChI Key: IXYFMCSNFNTJCE-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide is a structurally complex small molecule featuring a thiazole core substituted with acetyl and phenyl groups, linked via an amide bond to a benzamide moiety bearing a 2,6-dimethylmorpholinylsulfonyl group. This compound combines multiple pharmacophoric elements: the thiazole ring is known for diverse bioactivities, the sulfonyl group enhances solubility and binding interactions, and the morpholine substituent may improve pharmacokinetic properties.

Properties

IUPAC Name

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O5S2/c1-15-13-27(14-16(2)32-15)34(30,31)20-11-9-19(10-12-20)23(29)26-24-25-21(22(33-24)17(3)28)18-7-5-4-6-8-18/h4-12,15-16H,13-14H2,1-3H3,(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXYFMCSNFNTJCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=C(S3)C(=O)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of a thiourea derivative with an α-haloketone under acidic conditions.

    Acetylation: The thiazole intermediate is then acetylated using acetic anhydride in the presence of a base such as pyridine.

    Sulfonylation: The acetylated thiazole is reacted with 4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoyl chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride, under low temperatures.

    Substitution: Amines, thiols, under basic conditions.

Major Products

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Alcohol derivatives of the acetyl group.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory or anticancer agent due to its ability to interact with specific biological targets.

    Biological Studies: Used as a probe to study enzyme interactions and receptor binding.

    Industrial Applications: Potential use as a precursor in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The thiazole ring and benzamide moiety are crucial for binding to these targets, leading to inhibition or activation of biological pathways. The sulfonyl group enhances the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Heterocyclic Cores

Table 1: Structural Comparison of Key Compounds

Compound Name/ID Core Heterocycle Key Substituents Notable Features
Target Compound 1,3-Thiazole 5-Acetyl, 4-phenyl; 4-(2,6-dimethylmorpholinylsulfonyl)benzamide Combines thiazole with morpholine-sulfonyl, enhancing solubility and H-bonding
Compounds [10–15] (IJMS 2014) 1,2,4-Triazole S-Alkylated with phenyl/4-fluorophenyl; 4-(4-X-phenylsulfonyl)phenyl Triazole tautomerism; halogen (X = Cl, Br) substituents enhance lipophilicity
N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) 1,3,4-Thiadiazole Isoxazole; benzamide Thiadiazole-isoxazole fusion increases π-π stacking potential
8a–c (Molecules 2011) Pyridine/Thiadiazole Acetyl, methyl, or phenyl substituents; ester groups Dual carbonyl groups (e.g., 1715 cm⁻¹ IR stretch) influence electronic density
(E)-4-((2,4-dioxothiazolidin-5-ylidene) methyl)-N-phenyl benzamide Dioxothiazolidin Conjugated methylidene; 2,4-diketo moiety Electron-deficient core; potential for Michael addition reactivity
N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine Oxadiazole Substituted oxadiazole; thiazol-2-amine Oxadiazole’s electron-withdrawing nature modulates amine basicity
Spectral and Physicochemical Properties

Table 2: Key Spectral Data

Compound Type IR Stretches (cm⁻¹) NMR Features
Target Compound ~1680 (C=O acetyl/amide), ~1350/1150 (S=O) Morpholine CH2 (δ 3.0–3.5), acetyl CH3 (δ 2.5), aromatic multiplet (δ 7.0–8.0)
Triazoles [10–15] 1247–1255 (C=S), 3278–3414 (NH) Thione tautomer confirmed by absence of S-H (2500–2600 cm⁻¹)
Thiadiazoles (6) 1606 (C=O) Isoxazole protons at δ 7.95–8.13; aromatic integration (10H)
Pyridine-Thiadiazoles (8a) 1679, 1605 (C=O) Acetyl CH3 (δ 2.63), pyridine protons (δ 8.04–8.39)
Dioxothiazolidin ~1700 (C=O diketo) Methylidene proton (δ 6.5–7.0)
  • Morpholinylsulfonyl vs. Simple Sulfonyl : The target’s 2,6-dimethylmorpholinylsulfonyl group likely improves aqueous solubility compared to halogenated sulfonyl groups in triazoles due to morpholine’s oxygen atoms.
  • Thiazole vs. Triazole/Thiadiazole : Thiazoles generally exhibit higher metabolic stability than triazoles but lower π-stacking capacity than planar thiadiazoles .
Physicochemical and Functional Implications
  • Lipophilicity : The target’s acetyl and morpholinyl groups balance lipophilicity, whereas halogenated triazoles (X = Cl, Br) in are more lipophilic .
  • Bioactivity : While biological data are absent in the evidence, the morpholinylsulfonyl group is associated with kinase inhibition, contrasting with ’s thiadiazoles, which may target bacterial enzymes .

Biological Activity

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Thiazole Ring : The thiazole ring is synthesized through cyclization of a thiourea derivative with an α-haloketone under acidic conditions.
  • Acetylation : The thiazole intermediate undergoes acetylation using acetic anhydride in the presence of a base like pyridine.
  • Sulfonylation : The acetylated thiazole is reacted with 4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial agent and enzyme inhibitor.

Antimicrobial Activity

Research indicates that compounds with thiazole moieties exhibit significant antibacterial properties. For instance, studies have shown moderate to strong activity against bacteria such as Salmonella typhi and Bacillus subtilis . The compound's structure suggests that the thiazole and sulfonamide groups contribute to its bioactivity by enhancing interactions with bacterial targets.

Enzyme Inhibition

This compound has also been evaluated for its enzyme inhibitory properties. It is believed to inhibit enzymes involved in various biological pathways, potentially affecting metabolic processes. For example, docking studies have demonstrated interactions with acetylcholinesterase and urease, suggesting its role as an acetylcholinesterase inhibitor with strong activity .

The mechanism of action for this compound involves:

  • Target Interactions : The thiazole ring and benzamide moiety are crucial for binding to specific molecular targets such as enzymes and receptors.
  • Bioavailability Enhancement : The sulfonamide group improves solubility and bioavailability, facilitating better interaction with biological targets.

Study 1: Antibacterial Screening

A study conducted on various synthesized compounds demonstrated that derivatives similar to N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-sulfonamides showed promising antibacterial activity. The most effective compounds exhibited IC50 values indicative of strong inhibition against targeted bacterial strains .

Study 2: Enzyme Inhibition Assays

In another study focused on enzyme inhibition, compounds were screened for their ability to inhibit urease and acetylcholinesterase. Results indicated that several derivatives had potent inhibitory effects, with some achieving IC50 values as low as 0.63 µM .

Summary Table of Biological Activities

Biological ActivityDescriptionReference
AntibacterialModerate to strong activity against Salmonella typhi and Bacillus subtilis
Enzyme InhibitionStrong inhibition against urease and acetylcholinesterase
Mechanism of ActionInteraction with enzymes/receptors; enhanced bioavailability due to sulfonamide group

Q & A

Q. What are the standard methodologies for synthesizing and characterizing this compound?

Answer: Synthesis typically involves coupling reactions between thiazol-2-amine derivatives and functionalized benzoyl chlorides in pyridine or DMF, followed by purification via chromatography and recrystallization (e.g., methanol). Key characterization methods include:

  • IR spectroscopy for carbonyl and sulfonyl group identification.
  • NMR (¹H, ¹³C) for structural elucidation of aromatic protons and substituents.
  • Mass spectrometry for molecular weight confirmation.
  • X-ray crystallography (if crystalline) to resolve hydrogen bonding and molecular packing .

Q. How can researchers assess the compound's stability under varying experimental conditions?

Answer: Stability studies should include:

  • Thermogravimetric analysis (TGA) for thermal degradation profiles.
  • pH-dependent solubility assays in buffered solutions.
  • Photostability tests under UV/visible light exposure.
  • Long-term storage studies at controlled temperatures (e.g., -20°C, 4°C, room temperature) with periodic HPLC analysis to monitor degradation .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

Answer: Common assays include:

  • Antioxidant activity via DPPH radical scavenging or FRAP assays.
  • Enzyme inhibition assays (e.g., PFOR enzyme for anaerobic organisms) using spectrophotometric methods.
  • Cytotoxicity screening in cell lines (e.g., MTT assay) to establish IC₅₀ values .

Advanced Research Questions

Q. How can structural modifications improve target selectivity in enzyme inhibition studies?

Answer:

  • Rational design : Replace the morpholinylsulfonyl group with bulkier substituents to sterically hinder off-target interactions.
  • Computational docking : Use software like AutoDock Vina to predict binding affinities to PFOR vs. homologous enzymes.
  • SAR analysis : Compare bioactivity of derivatives with variations in the acetylphenyl-thiazole moiety .

Q. What experimental designs mitigate contradictions in bioactivity data across studies?

Answer:

  • Standardized protocols : Adopt uniform cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%).
  • Replication : Use ≥4 biological replicates with randomized block designs to account for batch effects .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to reconcile discrepancies in IC₅₀ values .

Q. How to evaluate the compound's environmental fate and ecotoxicological risks?

Answer:

  • Partitioning studies : Measure log Kow (octanol-water coefficient) to predict bioaccumulation.
  • Biotic degradation assays : Use soil or microbial consortia to track breakdown products via LC-MS.
  • Multi-trophic toxicity tests : Expose algae (Chlorella), daphnia, and zebrafish embryos to determine LC₅₀/EC₅₀ values .

Q. What advanced techniques resolve crystallographic ambiguities in molecular packing?

Answer:

  • Single-crystal XRD : Refine hydrogen bonding networks (e.g., N–H⋯N interactions) and dimer formation.
  • Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., C–H⋯O/F) contributing to lattice stability .

Methodological Challenges & Solutions

Q. How to address low yields in large-scale synthesis?

Answer:

  • Optimize stoichiometry : Use 1.2–1.5 equivalents of benzoyl chloride to drive the reaction.
  • Alternative solvents : Replace pyridine with DMF for better solubility of intermediates.
  • Flow chemistry : Implement continuous reactors to minimize side reactions .

Q. What strategies validate the compound's mechanism of action in complex biological systems?

Answer:

  • Knockout models : Use CRISPR/Cas9 to delete putative target genes in model organisms.
  • Pull-down assays : Couple the compound to biotin/affinity tags for target protein isolation.
  • Metabolomic profiling : Track changes in PFOR-related metabolites (e.g., pyruvate) via GC-MS .

Q. How to design longitudinal studies assessing chronic toxicity?

Answer:

  • Dose-ranging pilot studies : Identify NOAEL (No Observed Adverse Effect Level) over 28 days.
  • Histopathological analysis : Examine liver/kidney tissues for necrosis or fibrosis.
  • Omics integration : Pair RNA-seq data with biochemical markers (e.g., ALT, creatinine) .

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